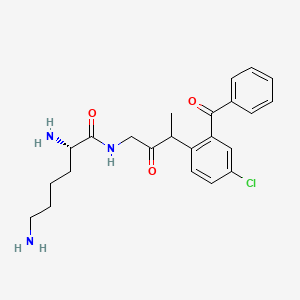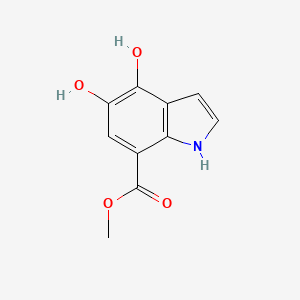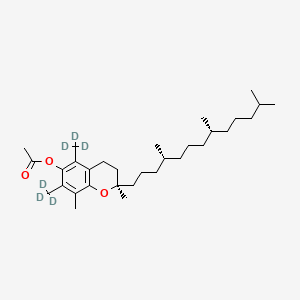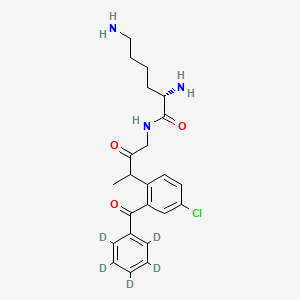
DMABA NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMABA NHS Ester is a reagent that can chemically react with the primary amine groups of the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE). Through precursor ion scanning, all PE subclasses labeled with DMABA can be detected . It can be used in combination with isotope-labeled compounds such as DMABA-d6 NHS ester, DMABA-d10 NHS ester, and DMABA-d4 NHS ester to observe changes in the distribution of PE lipids and the formation of novel PE lipid products .
Molecular Structure Analysis
The molecular weight of DMABA NHS Ester is 262.26, and its formula is C13H14N2O4 . The SMILES representation of its structure isO=C(N1OC(C2=CC=C(C=C2)N(C)C)=O)CCC1=O . Chemical Reactions Analysis
DMABA NHS Ester reacts with the primary amine groups of the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) . This reaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids .Physical And Chemical Properties Analysis
DMABA NHS Ester is a crystalline solid . It is soluble in DMF and DMSO at 20 mg/ml, but insoluble in ethanol and PBS (pH 7.2) . Its maximum wavelength (λmax) is 235,323 nm .科学研究应用
Mass Spectrometry in Lipidomics
DMABA NHS Ester is extensively used in lipidomics to enhance the detection of phosphatidylethanolamine (PE) lipids via mass spectrometry. It reacts with the primary amine group of PE lipids, facilitating the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids .
Study of Lipid Oxidation
Researchers employ DMABA NHS Ester to study the oxidation of PE lipids, which is linked to various human diseases. The reagent is used to observe changes in PE lipid abundance before and after radical oxidation, providing insights into lipid peroxidation processes .
Biochemical Pathway Analysis
In the field of biochemistry, DMABA NHS Ester aids in the analysis of biochemical pathways involving fatty acid synthesis. It helps in the identification and quantification of polyunsaturated fatty acyl (PUFA) groups within cell membranes .
Cell Membrane Composition Studies
DMABA NHS Ester is pivotal in studying the composition of cell membranes. It allows for the characterization of PE lipids, which are significant components of cell membranes, thereby contributing to our understanding of membrane dynamics .
Differential Labeling in Lipid Research
The compound is used for differential labeling in lipid research. By reacting with PE lipids, it enables the detection of phosphatidylethanolamine subclasses in biological samples, which is crucial for understanding lipid function and metabolism .
Development of Lipid Derivatives
DMABA NHS Ester is instrumental in the development of lipid derivatives. It is used to create PE derivatives where all subclasses and potentially oxidized products can be universally detected using a common precursor ion in positive ion mode by Mass Spectrometry .
Pharmaceutical Development
In pharmaceutical development, DMABA NHS Ester is used to study lipid roles in health and disease. It supports the development of lipid-based pharmaceuticals by enabling the precise detection and analysis of lipid components .
Lipid Standards for Quality Control
Lastly, DMABA NHS Ester serves as a marker for the detection of PE lipids in the creation of high-purity lipid standards. These standards are essential for quality control in lipid production and research .
作用机制
Target of Action
The primary target of DMABA NHS Ester is the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) lipids . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups .
Mode of Action
DMABA NHS Ester chemically reacts with the primary amine groups of PE lipids . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Biochemical Pathways
The reaction of DMABA NHS Ester with PE lipids affects the biochemical pathways of fatty acid synthesis. Oxidation of these phospholipids may be linked to various human diseases . The use of DMABA NHS Ester in combination with isotope-labeled compounds allows for the observation of changes in the distribution of PE lipids and the formation of novel PE lipid products .
Pharmacokinetics
Its solubility in various solvents such as dmf and dmso has been reported , which could potentially impact its bioavailability.
Result of Action
The result of DMABA NHS Ester’s action is the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise . It has been used to study relative changes in PE lipid abundance before and after radical oxidation .
Action Environment
The action environment of DMABA NHS Ester is primarily the cell membrane where it interacts with PE lipids It is known that the compound is stable for at least 4 years when stored at -20°c .
安全和危害
DMABA NHS Ester may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . The toxicological properties have not been thoroughly investigated .
Relevant Papers The paper by Zemski Berry KA, et al., titled “Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids” discusses the use of DMABA NHS Ester .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746869 |
Source


|
| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DMABA NHS Ester | |
CAS RN |
58068-85-2 |
Source


|
| Record name | 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the DMABA NHS ester reagent interact with its target, glycerophosphoethanolamine (PE) lipids, and what are the downstream effects of this interaction?
A1: The DMABA NHS ester reagent reacts with the primary amine group of PE lipids to form a stable amide bond. [] This derivatization allows for the detection of various PE subclasses (diacyl, ether, and plasmalogen) through a common precursor ion scan during mass spectrometry analysis. [] Essentially, the derivatization tags the PE lipids, making them easier to identify and quantify within complex biological samples.
Q2: Can you elaborate on the analytical advantages of using DMABA NHS esters for studying PE lipids?
A2: The research highlights several advantages:
- Universal Scan: DMABA labeling enables a single precursor ion scan to detect various PE subclasses, simplifying analysis. []
- Differential Labeling: The availability of four deuterium-enriched forms (D(0), D(4), D(6), D(10)) allows for simultaneous analysis of multiple samples, improving throughput and accuracy. []
- Internal Standard: Each deuterated form can act as an internal standard for its corresponding unlabeled PE lipid, enabling more accurate quantification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

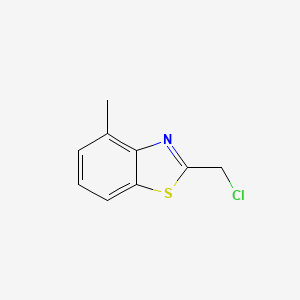


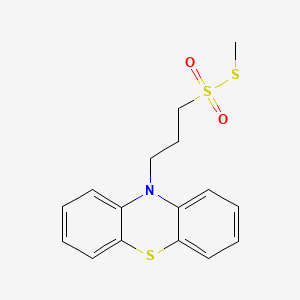
![Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate](/img/structure/B588486.png)



